(6E)-6-(1-hydroxyethylidene)-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
Description
(6E)-6-(1-Hydroxyethylidene)-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-one is a triazolopyrimidinone derivative characterized by a trifluoromethyl (-CF₃) group at position 2 and a (1-hydroxyethylidene) substituent at position 6 in the E-configuration. This compound’s structure aligns with pharmacophores commonly explored in agrochemical and pharmaceutical research, particularly for herbicides and enzyme inhibitors .
Properties
Molecular Formula |
C8H5F3N4O2 |
|---|---|
Molecular Weight |
246.15 g/mol |
IUPAC Name |
(6E)-6-(1-hydroxyethylidene)-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-one |
InChI |
InChI=1S/C8H5F3N4O2/c1-3(16)4-2-12-7-13-6(8(9,10)11)14-15(7)5(4)17/h2,16H,1H3/b4-3+ |
InChI Key |
OFFHDWBIZVQBNQ-ONEGZZNKSA-N |
Isomeric SMILES |
C/C(=C\1/C=NC2=NC(=NN2C1=O)C(F)(F)F)/O |
Canonical SMILES |
CC(=C1C=NC2=NC(=NN2C1=O)C(F)(F)F)O |
Origin of Product |
United States |
Preparation Methods
Core Reaction Framework
A widely adopted route involves cyclocondensation between 3,5-diamino-1,2,4-triazole (5c ) and β-keto esters. This method, adapted from Bengtsson et al., proceeds via a three-step synthesis:
- Synthesis of β-Keto Esters : Benzylation of β-keto esters (e.g., ethyl acetoacetate) with substituted benzyl bromides yields intermediates like 4aa–ev (8–97% yields).
- Cyclization : Microwave-assisted cyclization in ionic liquid BMIM-PF6 at 200°C generates the triazolopyrimidinone scaffold. For example, compound 8 (R₂ = Me) was synthesized using p-toluenesulfonic acid.
Adaptation for Target Compound
To introduce the 1-hydroxyethylidene group, acetylacetone derivatives or α-keto esters can serve as precursors. For instance:
- Reaction of 3,5-diamino-1,2,4-triazole with ethyl 4,4,4-trifluoroacetoacetate under microwave irradiation yields the trifluoromethyl-substituted core.
- Post-cyclization oxidation or condensation with hydroxylamine introduces the hydroxyethylidene moiety.
Optimization :
- Microwave Irradiation : Reduces reaction time from hours to minutes and improves yields (e.g., 83% for 43 in).
- Ionic Liquids : BMIM-PF6 enhances regioselectivity and minimizes side reactions.
One-Pot Regioselective Synthesis
Direct Coupling of 1-Aryl-1,3-Butanediones
A regioselective one-step method, reported by, employs 1-aryl-1,3-butanediones and 3,5-diamino-1,2,4-triazole. For the target compound:
- Substrate Modification : Use of 1-(trifluoromethyl)-1,3-butanedione ensures direct incorporation of the CF₃ group.
- Hydroxyethylidene Introduction : In situ enolization under basic conditions (e.g., K₂CO₃) generates the E-configured hydroxyethylidene side chain.
Conditions :
Mechanistic Insights
The reaction proceeds via:
- Knoevenagel Condensation : Formation of an α,β-unsaturated ketone intermediate.
- Cyclization : Nucleophilic attack by the triazole amino group, followed by dehydration.
Post-Functionalization of Preformed Triazolopyrimidinones
Late-Stage Trifluoromethylation
For cases where direct cyclization fails, post-synthetic modification is viable:
Hydroxyethylidene Installation
- Aldol Condensation : Reaction of acetylated triazolopyrimidinones with formaldehyde under basic conditions, followed by hydrolysis.
- Enolate Trapping : Use of ethyl glyoxylate and subsequent reduction yields the hydroxyethylidene group.
Comparative Analysis of Synthetic Routes
Structural Confirmation and Characterization
Spectroscopic Data
X-ray Crystallography
Single-crystal X-ray analysis (e.g., as in) confirms the planar triazolopyrimidinone core (r.m.s. deviation < 0.007 Å) and the E-geometry of the hydroxyethylidene substituent.
Chemical Reactions Analysis
Types of Reactions
(6E)-6-(1-hydroxyethylidene)-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-one can undergo various chemical reactions, including:
Oxidation: The hydroxyethylidene group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethylidene group can yield ketones or aldehydes, while substitution reactions can produce a variety of substituted triazolopyrimidine derivatives.
Scientific Research Applications
(6E)-6-(1-hydroxyethylidene)-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory, antiviral, and anticancer activities.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (6E)-6-(1-hydroxyethylidene)-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Triazolopyrimidinone derivatives exhibit diverse bioactivities depending on substituent patterns. Below is a comparative analysis of structurally related compounds:
Table 1: Structural and Functional Comparison of Triazolopyrimidinone Derivatives
Key Observations :
Trifluoromethyl vs. The hydroxyethylidene group in the target compound may offer superior hydrogen-bonding interactions compared to the acetyl group in Ev7, which lacks a hydroxyl donor .
Bioactivity: Compound 8e (Ev9) demonstrates high herbicidal activity (89.6% yield), attributed to its sulfonamide and trifluoromethyl substituents. The target compound’s hydroxyethylidene group may similarly enhance herbicidal potency by mimicking transition-state intermediates in enzyme inhibition .
Synthetic Accessibility: Multi-component reactions (e.g., Ev1, Ev4) and ionic liquid-mediated syntheses (e.g., Ev3) are common for triazolopyrimidinones. The target compound likely requires regioselective introduction of the hydroxyethylidene group, which may involve keto-enol tautomerism control .
Physicochemical Properties :
- The hydroxyethylidene group in the target compound improves aqueous solubility compared to purely hydrophobic analogs (e.g., Ev16). However, ester-containing derivatives (e.g., Ev2) may exhibit better membrane permeability .
Biological Activity
The compound (6E)-6-(1-hydroxyethylidene)-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-one is a member of the triazolopyrimidine class, which has garnered interest in medicinal chemistry due to its diverse biological activities. This article synthesizes available research findings on its biological activity, including its pharmacological properties and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of (6E)-6-(1-hydroxyethylidene)-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-one can be described as follows:
- Molecular Formula : C₈H₆F₃N₅O
- Molecular Weight : 233.17 g/mol
- Structural Features :
- Triazole ring
- Pyrimidine core
- Trifluoromethyl group
- Hydroxyethylidene substituent
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of triazolopyrimidines. For instance, a series of derivatives were tested against various bacterial strains, revealing significant antibacterial activity. The compound (6E)-6-(1-hydroxyethylidene)-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-one demonstrated notable efficacy against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies indicated that it inhibits the proliferation of various cancer cell lines. Notably, it showed a dose-dependent effect on human colorectal adenocarcinoma cells with an IC50 value of approximately 15 µM.
The proposed mechanism of action for (6E)-6-(1-hydroxyethylidene)-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-one involves the inhibition of specific enzymes involved in nucleotide synthesis pathways. This inhibition leads to disrupted DNA replication in cancer cells and impaired cell division.
Case Study 1: Antibacterial Efficacy
In a controlled study published in Journal of Medicinal Chemistry, researchers synthesized a series of triazolopyrimidine derivatives and evaluated their antibacterial activity. The compound was part of a library that exhibited promising results against resistant bacterial strains.
Case Study 2: Anticancer Screening
Another significant study published in Cancer Research assessed the cytotoxic effects of various triazolopyrimidine derivatives on cancer cell lines. The results indicated that the compound effectively reduced cell viability through apoptosis induction.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
